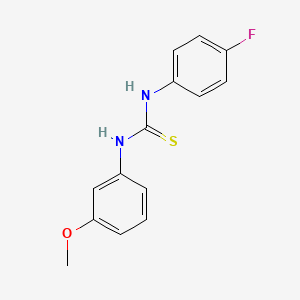

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11127474

Molecular Formula: C14H13FN2OS

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13FN2OS |

|---|---|

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C14H13FN2OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,19) |

| Standard InChI Key | GHSABYPLKMNQKJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)F |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Properties

1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea (CAS No. N/A; VCID: VC11127474) has the molecular formula C₁₄H₁₃FN₂OS and a molecular weight of 276.33 g/mol. The compound’s structure features a thiourea core (-NHC(=S)NH-) bridging two aromatic rings: a 4-fluorophenyl group and a 3-methoxyphenyl group. The methoxy group at the meta position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Synthesis and Structural Modification

The synthesis of 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea follows general thiourea preparation strategies. A representative method involves:

Reaction of Aryl Isothiocyanates with Amines

-

Step 1: Synthesis of 3-methoxyphenylamine intermediates.

-

Step 2: Condensation with 4-fluorophenyl isothiocyanate in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions .

For example, Sonoda et al. (2023) synthesized analogous carbonyl thioureas using sodium hydride as a base, achieving yields up to 76% in DMSO . Optimized conditions for this compound likely require stoichiometric control and solvent selection to minimize side products like bis-thioureas .

Table 1: Synthesis Conditions for Analogous Thioureas

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 39 |

| NaH | DMSO | Room temp | 76 |

| tBuOK | THF | 50 | Trace |

Adapted from Sonoda et al. (2023)

Biological Activities and Mechanisms

While direct bioactivity data for 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)thiourea are scarce, thiourea derivatives are recognized for their:

Enzyme Inhibition

-

Urease Inhibition: Thioureas disrupt nickel-active sites in urease, a virulence factor in Helicobacter pylori. Derivatives with electron-withdrawing groups show IC₅₀ values <10 µM.

-

Carbonic Anhydrase Inhibition: Fluorinated thioureas exhibit nanomolar affinity, relevant for glaucoma and cancer therapy.

Research Gaps and Future Directions

-

Targeted Bioassays: Prioritize testing against urease, carbonic anhydrase, and microbial strains.

-

Structure-Activity Relationships (SAR): Compare substituent effects (e.g., 3-methoxy vs. 4-methoxy) on potency.

-

Solubility Optimization: Prodrug strategies or formulation with cyclodextrins could improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume